molecular formula C10H13NO2 B13589667 4-(6-Methylpyridin-2-yl)butanoic acid

4-(6-Methylpyridin-2-yl)butanoic acid

Cat. No.: B13589667
M. Wt: 179.22 g/mol
InChI Key: BOAMZCIYRWZITK-UHFFFAOYSA-N
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Description

4-(6-Methylpyridin-2-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It features a pyridine ring substituted with a methyl group at the 6-position and a butanoic acid chain at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyridin-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(6-Methylpyridin-2-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methylpyridin-3-yl)butanoic acid: Similar structure but with the methyl group at the 3-position.

    4-(6-Methylpyridin-4-yl)butanoic acid: Similar structure but with the methyl group at the 4-position.

    4-(6-Methylpyridin-5-yl)butanoic acid: Similar structure but with the methyl group at the 5-position.

Uniqueness

4-(6-Methylpyridin-2-yl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

4-(6-methylpyridin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-2-5-9(11-8)6-3-7-10(12)13/h2,4-5H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAMZCIYRWZITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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